Dimethyl benzoylphosphonate

Beschreibung

The exact mass of the compound Dimethoxyphosphoryl(phenyl)methanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl benzoylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl benzoylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

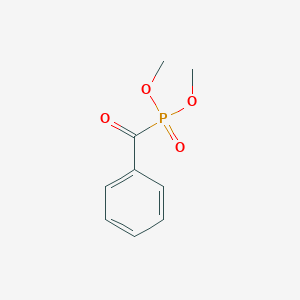

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethoxyphosphoryl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNVJLOWMINFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171067 | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18106-71-3 | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl Benzoylphosphonate: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Acylphosphonate Photoinitiator

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl benzoylphosphonate is an organophosphorus compound belonging to the class of acylphosphonates. These compounds are of significant interest in polymer chemistry and organic synthesis due to their utility as highly efficient Type I photoinitiators. Upon exposure to ultraviolet (UV) light, dimethyl benzoylphosphonate undergoes a characteristic Norrish Type I cleavage to generate reactive free radicals, which can initiate polymerization reactions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, and applications of dimethyl benzoylphosphonate, with a focus on providing detailed experimental context for research and development professionals.

Chemical and Physical Properties

While specific experimental data for dimethyl benzoylphosphonate is not extensively reported in publicly available literature, its properties can be reliably inferred from its diethyl analog, diethyl benzoylphosphonate, and the general characteristics of acylphosphonates.

Table 1: Chemical and Physical Properties of Dimethyl Benzoylphosphonate and Related Compounds

| Property | Dimethyl Benzoylphosphonate (Predicted/Inferred) | Diethyl Benzoylphosphonate (Experimental) | Dimethyl Benzylphosphonate (Experimental) |

| CAS Number | Not assigned | 3277-27-8 | 773-47-7[1] |

| Molecular Formula | C₉H₁₁O₄P | C₁₁H₁₅O₄P | C₉H₁₃O₃P[1] |

| Molecular Weight | 214.16 g/mol | 242.20 g/mol | 200.17 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | - | Colorless to light yellow liquid[2] |

| Boiling Point | - | 124-126 °C @ 2 mmHg | 132 °C @ 0.3 Torr[1] |

| Density | - | - | 1.139 g/cm³ (Predicted)[2] |

| Solubility | Soluble in common organic solvents | - | Soluble in organic solvents[2] |

Spectroscopic Data (Predicted):

-

¹H NMR: Signals corresponding to the methoxy protons (-OCH₃) would be expected around 3.8 ppm (doublet, due to coupling with phosphorus), and aromatic protons of the benzoyl group would appear in the 7.4-8.0 ppm region.

-

¹³C NMR: The carbonyl carbon (C=O) would exhibit a characteristic downfield shift. Signals for the methoxy carbons and the aromatic carbons would also be present.

-

³¹P NMR: A single peak characteristic of the phosphonate group is expected. For comparison, the ³¹P NMR chemical shift of diethyl benzylphosphonate in CDCl₃ is reported to be around 26.5 ppm[3].

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected for the carbonyl group (C=O) around 1660 cm⁻¹ and for the phosphoryl group (P=O) around 1250 cm⁻¹. The NIST WebBook provides an IR spectrum for dimethyl benzylphosphonate, which can serve as a reference for the phosphonate ester portion of the molecule[4].

Synthesis of Dimethyl Benzoylphosphonate

The synthesis of dimethyl benzoylphosphonate can be achieved via a Michaelis-Arbuzov reaction between benzoyl chloride and trimethyl phosphite. This reaction is analogous to the well-documented synthesis of diethyl benzoylphosphonate from benzoyl chloride and triethyl phosphite.

Reaction Pathway

Caption: Synthesis of Dimethyl Benzoylphosphonate via Michaelis-Arbuzov Reaction.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of diethyl benzoylphosphonate.

Materials:

-

Benzoyl chloride

-

Trimethyl phosphite

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add benzoyl chloride (1.0 equivalent).

-

With stirring, slowly add trimethyl phosphite (1.0 to 1.1 equivalents) to the benzoyl chloride at room temperature. The reaction is exothermic.

-

After the initial exothermic reaction subsides, heat the mixture to approximately 90-100 °C.

-

Maintain this temperature until the evolution of methyl chloride ceases. The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove any unreacted starting materials and the desired product by vacuum distillation to yield purified dimethyl benzoylphosphonate.

Mechanism of Action as a Photoinitiator

Dimethyl benzoylphosphonate functions as a photoinitiator through a process known as Norrish Type I cleavage.[5][6][7] Upon absorption of UV radiation, the molecule is promoted to an excited state, leading to the homolytic cleavage of the carbon-phosphorus bond. This generates a benzoyl radical and a phosphinoyl radical, both of which are capable of initiating polymerization.

Caption: Norrish Type I Cleavage and Polymerization Initiation.

The efficiency of acylphosphonates as photoinitiators is generally high due to the reactivity of the generated radicals. Studies on similar acylphosphonates have shown that the structure of the compound influences its photoinitiating efficiency.[8]

Applications

The primary application of dimethyl benzoylphosphonate is as a photoinitiator in UV-curable formulations. Its ability to generate free radicals upon UV exposure makes it suitable for a variety of applications, including:

-

UV-curable coatings and inks: Acylphosphonates are used to initiate the rapid polymerization of monomers and oligomers in coatings and printing inks, leading to fast drying and durable finishes.

-

Adhesives: In UV-cured adhesives, these photoinitiators provide rapid bonding upon exposure to UV light.

-

Dental composites: Photoinitiators are a key component in light-cured dental resins.[9]

-

3D Printing (Stereolithography): The precise initiation of polymerization by photoinitiators is fundamental to stereolithography and other photopolymerization-based 3D printing technologies.

The photoinitiating efficiency of acylphosphonates is comparable to, and in some cases better than, other classes of photoinitiators like acylphosphine oxides.[8]

Safety and Handling

Conclusion

Dimethyl benzoylphosphonate is a valuable, albeit less-common, member of the acylphosphonate class of photoinitiators. Its synthesis is straightforward, and its mechanism of action via Norrish Type I cleavage makes it an efficient initiator for free-radical polymerization. While specific experimental data for this compound is limited, its properties and applications can be reliably inferred from its close analogs and the broader class of acylphosphonates. This technical guide provides a solid foundation for researchers and professionals looking to utilize or synthesize dimethyl benzoylphosphonate in their work. Further research into the specific properties and performance of this compound would be a valuable contribution to the field of polymer chemistry.

References

- 1. Dimethyl benzylphosphonate | 773-47-7 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. diethyl benzylphosphonate CAS#: 1080-32-6 [m.chemicalbook.com]

- 4. Phosphonic acid, (phenylmethyl)-, dimethyl ester [webbook.nist.gov]

- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. Norrish Type Cleavage [drugfuture.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Benzoylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethyl benzoylphosphonate, a member of the acylphosphonate class of organophosphorus compounds. While specific experimental data for dimethyl benzoylphosphonate is limited in publicly available literature, this document extrapolates its chemical structure, physicochemical properties, and spectroscopic characteristics based on well-established principles of organophosphorus chemistry and data from closely related analogs. A detailed, generalized protocol for its synthesis via the Michaelis-Arbuzov reaction is presented, alongside expected spectroscopic data to aid in its identification and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar acylphosphonates.

Chemical Structure and Properties

Dimethyl benzoylphosphonate is an organic compound characterized by a benzoyl group attached to a phosphonate moiety with two methyl ester groups. The central phosphorus atom is pentavalent and bonded to a phenylcarbonyl group, two methoxy groups, and a phosphoryl oxygen.

Table 1: Predicted Physicochemical Properties of Dimethyl Benzoylphosphonate

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₁O₄P | - |

| Molecular Weight | 214.16 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on analogs like diethyl benzoylphosphonate. |

| Boiling Point | Not available | Expected to be distillable under high vacuum. |

| Density | ~1.2 g/mL | Estimated based on related structures. |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Insoluble in water. | Typical for organophosphorus esters. |

Synthesis of Dimethyl Benzoylphosphonate

The most direct and widely used method for the synthesis of acylphosphonates is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an acyl halide. For the synthesis of dimethyl benzoylphosphonate, this would involve the reaction of benzoyl chloride with trimethyl phosphite.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

-

Benzoyl chloride

-

Trimethyl phosphite

-

Inert solvent (e.g., toluene or xylenes, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus (for purification)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosphite: Trimethyl phosphite is added dropwise to the stirred benzoyl chloride. The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature. For less reactive acyl chlorides, external heating may be required.[3]

-

Reaction: The reaction mixture is then heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction can be monitored by observing the evolution of methyl chloride gas, which ceases upon completion.[3]

-

Work-up and Purification: After the reaction is complete, the crude product is cooled to room temperature. The resulting dimethyl benzoylphosphonate can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and lachrymatory. Trimethyl phosphite is flammable and has a pungent odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for dimethyl benzoylphosphonate, based on known spectral characteristics of acylphosphonates and related organophosphorus compounds.

Table 2: Predicted ¹H, ¹³C, and ³¹P NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.4-8.0 | m | - | Aromatic protons (C₆H₅) |

| ~3.8 | d | ³J(P,H) ≈ 11 | Methoxy protons (OCH₃) | |

| ¹³C NMR | ~195 | d | ¹J(P,C) ≈ 170-190 | Carbonyl carbon (C=O) |

| ~128-135 | m | - | Aromatic carbons | |

| ~54 | d | ²J(P,C) ≈ 6-8 | Methoxy carbons (OCH₃) | |

| ³¹P NMR | ~ -2 to -4 | s | - | Phosphonate phosphorus |

Note: NMR data is predicted based on typical values for acylphosphonates and related structures.[4][5][6] The exact chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency.

Table 3: Predicted IR and MS Spectroscopic Data

| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Key Features |

| IR | ~1650-1680 (strong) | C=O stretch of the benzoyl group |

| ~1250-1280 (strong) | P=O stretch | |

| ~1030-1060 (strong) | P-O-C stretch | |

| MS (EI) | 214 | Molecular ion peak [M]⁺ |

| 183 | [M - OCH₃]⁺ | |

| 105 | [C₆H₅CO]⁺ (base peak) | |

| 77 | [C₆H₅]⁺ |

Note: IR and MS data are predicted based on characteristic absorptions and fragmentation patterns of acylphosphonates.[7][8][9]

Diagrams

The following diagrams illustrate the synthesis and the logical relationship of the key components of dimethyl benzoylphosphonate.

Caption: Synthesis workflow for dimethyl benzoylphosphonate.

Caption: Structural components of dimethyl benzoylphosphonate.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 5. rsc.org [rsc.org]

- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Tandem mass spectrometric analysis of glyphosate, glufosinate, aminomethylphosphonic acid and methylphosphinicopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzylphosphonates for Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Nomenclature: The query for "dimethyl benzoylphosphonate" did not yield a distinct compound with a registered CAS number in standard chemical databases. However, it is closely related to two well-documented compounds: Dimethyl benzylphosphonate and Diethyl benzylphosphonate . This guide provides a comprehensive overview of these two key reagents, assuming a likely interest in these related structures.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of dimethyl benzylphosphonate and diethyl benzylphosphonate. The document covers their chemical properties, synthesis protocols, and applications, with a focus on data presentation and experimental detail.

Compound Identification and Properties

A clear distinction between the two primary compounds discussed in this guide is essential for research and application. The following tables summarize their key identifiers and physical properties.

Table 1: Chemical Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name | Synonyms |

| Dimethyl benzylphosphonate | 773-47-7[1][2][3] | C₉H₁₃O₃P[1][3] | 200.17 g/mol [1][3] | dimethoxyphosphorylmethylbenzene[4][5] | Benzylphosphonic acid dimethyl ester, Dimethoxyphosphorylmethylbenzene[1][5] |

| Diethyl benzylphosphonate | 1080-32-6[6][7][8][9][10] | C₁₁H₁₇O₃P[6][8][11][12] | 228.22 g/mol [8][9] | diethoxyphosphorylmethylbenzene[6][12] | Benzylphosphonic acid diethyl ester, (Diethoxyphosphonomethyl)benzene[8][12][13] |

Table 2: Physical and Chemical Properties

| Property | Dimethyl benzylphosphonate | Diethyl benzylphosphonate |

| Appearance | Clear colorless liquid[2] | Colorless to slightly yellow liquid[13][14] |

| Boiling Point | 132 °C @ 0.3 Torr[1] | 106-108 °C @ 1 mmHg[7][8][14] |

| Density | 1.139 g/cm³ (Predicted)[1] | 1.095 g/mL @ 25 °C[7][8][14] |

| Refractive Index | Not readily available | n20/D 1.497[8][14] |

| Solubility | Not readily available | Insoluble in water[14] |

Experimental Protocols: Synthesis of Benzylphosphonates

The synthesis of benzylphosphonates is crucial for their application in further chemical reactions. The Michaelis-Arbuzov reaction is a cornerstone method for creating the carbon-phosphorus bond central to these molecules.

General Synthesis via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[15]

Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the appropriate benzyl halide (e.g., benzyl bromide or benzyl chloride) with a trialkyl phosphite (trimethyl phosphite for dimethyl benzylphosphonate or triethyl phosphite for diethyl benzylphosphonate).

-

Reaction Execution: The mixture is typically heated with stirring. For instance, a mixture of 2-(3-bromopropyl)benzyl bromide and freshly distilled triethylphosphite can be heated at 100-110°C.[16] The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) to track the consumption of the starting materials.[15]

-

Work-up and Purification: Once the reaction is complete, the crude product is cooled to room temperature. Volatile by-products and excess phosphite are removed under vacuum.[16] The resulting oil is then purified, commonly by column chromatography on silica gel, to yield the final phosphonate ester.[16][17]

Palladium-Catalyzed Synthesis

A more recent and efficient method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. This protocol offers an alternative route, particularly for more complex or sensitive substrates.[18]

Protocol:

-

Catalyst System: The reaction typically employs a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a supporting ligand like Xantphos.[18]

-

Reaction Conditions: The benzyl halide and H-phosphonate diester are reacted in the presence of the palladium catalyst system. The specific solvent and temperature conditions are optimized based on the substrates.

-

Product Isolation: Following the completion of the reaction, standard work-up and purification procedures, such as extraction and column chromatography, are used to isolate the desired benzylphosphonate product.[18]

Applications in Research and Drug Development

Both dimethyl and diethyl benzylphosphonate are versatile reagents with significant applications in organic synthesis and medicinal chemistry.

-

Horner-Wadsworth-Emmons Reaction: A primary application of these compounds is in the Horner-Wadsworth-Emmons reaction, a key method for the stereoselective synthesis of alkenes, such as stilbene derivatives.[19][20]

-

Pharmaceutical Intermediates: They serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals.[13][21] For example, diethyl benzylphosphonate is used in the synthesis of 3,5-dihydroxy-4-isopropylstilbene for treating skin disorders and in the development of inhibitors for the Wnt signaling pathway, which has implications in cancer research.[14][20]

-

Antimicrobial Agents: Derivatives of diethyl benzylphosphonate have been investigated for their potential as antimicrobial agents, showing activity against various bacterial strains.[19][22]

-

Material Science: These compounds are also utilized in material science, for instance, in the development of flame retardants and organic light-emitting diodes (OLEDs).[13][20]

Mandatory Visualizations

The following diagrams illustrate key processes and relationships relevant to the synthesis and application of benzylphosphonates.

Caption: Michaelis-Arbuzov reaction workflow for benzylphosphonate synthesis.

Caption: A typical experimental workflow for benzylphosphonate synthesis.

References

- 1. Dimethyl benzylphosphonate | 773-47-7 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS No.773-47-7,Dimethyl benzylphosphonate Suppliers [lookchem.com]

- 5. Dimethyl P-(phenylmethyl)phosphonate | C9H13O3P | CID 305789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethyl benzylphosphonate | CAS#:1080-32-6 | Chemsrc [chemsrc.com]

- 8. ベンジルホスホン酸ジエチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Diethyl benzylphosphonate, 99% | Fisher Scientific [fishersci.ca]

- 10. diethyl benzylphosphonate | 1080-32-6 [amp.chemicalbook.com]

- 11. Diethyl benzylphosphonate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. prepchem.com [prepchem.com]

- 17. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. innospk.com [innospk.com]

- 20. Cas 1080-32-6,DIETHYL BENZYLPHOSPHONATE | lookchem [lookchem.com]

- 21. Dimethyl benzylphosphonate CAS 773-47-7 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 22. Buy Diethyl benzylphosphonate | 1080-32-6 [smolecule.com]

Dimethyl benzoylphosphonate molecular weight

Important Note for the Reader: The initial request specified "Dimethyl benzoylphosphonate." However, extensive searches for this compound yielded no significant publicly available scientific literature, suggesting it is either an exceptionally rare compound or a potential misnomer. In contrast, "Dimethyl benzylphosphonate" is a well-documented chemical with available data. This guide will, therefore, focus on Dimethyl benzylphosphonate, assuming it to be the intended subject of the query.

This technical guide provides an in-depth overview of Dimethyl benzylphosphonate, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in the context of antimicrobial research.

Chemical and Physical Properties

Dimethyl benzylphosphonate is an organophosphorus compound with the chemical formula C9H13O3P.[1][2] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H13O3P | [1][2] |

| Molar Mass | 200.17 g/mol | [1][2] |

| CAS Number | 773-47-7 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 132 °C at 0.3 Torr | [1][2] |

| Density | ~1.12 - 1.139 g/cm³ (predicted) | [1] |

| Refractive Index | 1.49 | [1] |

| Flash Point | 144.4 °C | [1] |

| Vapor Pressure | 0.00327 mmHg at 25 °C | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Dimethyl benzylphosphonate.

Synthesis of Dimethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates.[3][4] A common method for preparing Dimethyl benzylphosphonate involves the reaction of a benzyl halide with a trialkyl phosphite.[4] An environmentally friendly approach utilizes benzyl alcohol and trimethyl phosphite.

Materials:

-

Benzyl alcohol

-

Trimethyl phosphite

-

n-Butyl iodide (n-Bu4NI) catalyst

-

Schlenk tube

-

Nitrogen atmosphere

-

Heating apparatus

-

Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

A neat mixture of benzyl alcohol (1.0 equivalent), trimethyl phosphite (1.5 equivalents), and a catalytic amount of n-Bu4NI (e.g., 3 mol%) is prepared in a Schlenk tube.

-

The tube is sealed under a nitrogen atmosphere.

-

The reaction mixture is heated (e.g., to 125 °C) and stirred.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure Dimethyl benzylphosphonate.[5]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Dimethyl benzylphosphonate.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[6]

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary compared to ¹H NMR.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. The chemical shift for benzylphosphonates is typically in a characteristic range.[6]

Data Analysis:

-

Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra.

-

Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of Dimethyl benzylphosphonate.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7]

Data Acquisition:

-

Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique for this type of compound.[6]

-

Acquire the mass spectrum over a suitable m/z range.

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

Applications in Drug Development

Organophosphonates, including benzylphosphonate derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities.[8]

Antimicrobial Activity

Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including Escherichia coli.[8] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cells, which leads to DNA damage and ultimately cell death.[8][9] Derivatives of benzylphosphonates have been shown to have potential as antibacterial agents, in some cases exhibiting greater potential than conventional antibiotics like ciprofloxacin.[10]

Visualizations

The following diagrams illustrate key workflows and proposed mechanisms related to Dimethyl benzylphosphonate.

Caption: Synthesis and Purification Workflow for Dimethyl Benzylphosphonate.

Caption: Proposed Antimicrobial Mechanism of Action for Benzylphosphonate Derivatives.

References

- 1. rsc.org [rsc.org]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Benzoylphosphonates

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Dimethyl benzoylphosphonate is limited in publicly available literature. This guide provides a comprehensive overview of the properties, synthesis, and biological significance of the broader class of benzoylphosphonates and acylphosphonates, utilizing data from closely related analogs as representative examples.

Introduction

Benzoylphosphonates are a class of organophosphorus compounds characterized by a carbonyl group directly attached to the phosphorus atom of a phosphonate moiety. This unique structural feature imparts distinct chemical reactivity and biological properties, making them valuable synthons in organic chemistry and intriguing candidates for drug discovery. Their ability to act as mimics of carboxylates and phosphates allows them to interact with biological targets, exhibiting a range of activities. This technical guide consolidates the available information on the synthesis, properties, and potential applications of benzoylphosphonates, with a focus on providing a foundational understanding for researchers in the field.

Chemical and Physical Properties

The properties of benzoylphosphonates are influenced by the nature of the alkyl or aryl groups on the phosphonate ester and any substituents on the benzoyl ring. While specific data for dimethyl benzoylphosphonate is scarce, the following tables summarize typical properties based on available information for analogous compounds.

Table 1: Physical Properties of Representative Benzoylphosphonates and Analogs

| Property | Diethyl Benzoylmethylphosphonate | Diethyl Phenylphosphonate | Dimethyl Phenylphosphonate |

| Molecular Formula | C₁₂H₁₇O₄P | C₁₀H₁₅O₃P | C₈H₁₁O₃P |

| Molecular Weight | 256.23 g/mol | 214.19 g/mol | 186.14 g/mol |

| Appearance | - | Colorless oil | Colorless oil |

| Boiling Point | - | - | - |

| Density | - | - | - |

Table 2: Spectroscopic Data of Representative Benzoylphosphonates and Analogs

| Spectroscopy | Diethyl Benzoylmethylphosphonate[1] | Dimethyl Phenylphosphonate[2] | Diethyl Phenylphosphonate[2] |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, methylene protons adjacent to carbonyl and phosphonate, and ethoxy protons. | Aromatic protons (δ 7.4-7.8), methoxy protons (δ ~3.8, d, J ≈ 11 Hz). | Aromatic protons (δ 7.4-7.8), ethoxy methylene protons (δ ~4.1, m), ethoxy methyl protons (δ ~1.3, t). |

| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon, aromatic carbons, methylene carbon, and ethoxy carbons. | Aromatic carbons, methoxy carbons. | Aromatic carbons, ethoxy methylene and methyl carbons. |

| ³¹P NMR (CDCl₃, δ ppm) | ~17-19 | ~21 | ~18.6 |

| IR (cm⁻¹) | C=O stretch (~1670-1690), P=O stretch (~1250-1270), P-O-C stretch (~1020-1050). | P=O stretch (~1260), P-O-C stretch (~1030). | P=O stretch (~1260), P-O-C stretch (~1030). |

| Mass Spec (EI, m/z) | Molecular ion peak and characteristic fragments. | Molecular ion peak and fragments corresponding to loss of methoxy and phenyl groups. | Molecular ion peak and fragments corresponding to loss of ethoxy and phenyl groups. |

Synthesis of Benzoylphosphonates

The most common method for the synthesis of acylphosphonates, including benzoylphosphonates, is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzoyl halide with a trialkyl phosphite.

General Reaction Scheme

Experimental Protocol: Synthesis of Diethyl Phenylphosphonate (Analogous Procedure)[3]

This protocol describes the synthesis of a closely related analog and can be adapted for the synthesis of dimethyl benzoylphosphonate by substituting triethyl phosphite with trimethyl phosphite.

Materials:

-

Benzoyl chloride (10.0 mmol, 1.72 mL)

-

Triethyl phosphite (11.0 mmol, 1.27 mL)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (300–400 mesh)

-

Dried 25 mL flask

-

Magnetic stirrer

Procedure:

-

To a dried 25 mL flask, charge triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, purify the crude product by column chromatography over silica gel using dichloromethane as the eluent to give analytically pure Diethyl Phenylphosphonate.

Chemical Reactivity

Acylphosphonates are versatile intermediates in organic synthesis. The presence of both a carbonyl and a phosphonate group allows for a range of chemical transformations.

-

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by various nucleophiles.

-

Wittig-Horner Reaction: The carbonyl group can participate in Wittig-Horner reactions to form alkenes.

-

Acylating Agents: The phosphorus-carbon bond in acylphosphonates can be cleaved by nucleophiles, making them effective acylating agents.[3]

Biological Significance and Applications

-

Enzyme Inhibition: Acylphosphonates and their derivatives can act as inhibitors of various enzymes, including proteases and phosphatases, by mimicking the transition state of substrate hydrolysis.[5]

-

Antimicrobial and Antiviral Activity: Certain phosphonates exhibit antimicrobial and antiviral properties, making them attractive candidates for the development of new infectious disease therapies.[6][7]

-

Drug Discovery: The phosphonate moiety is utilized in the design of prodrugs to improve the pharmacokinetic properties of parent molecules.[4]

Conclusion

Benzoylphosphonates represent a versatile class of organophosphorus compounds with significant potential in both synthetic chemistry and drug discovery. While specific data on dimethyl benzoylphosphonate remains limited, the general reactivity and biological relevance of the acylphosphonate scaffold are well-established. This guide provides a foundational understanding of their properties and synthesis, encouraging further research into the specific characteristics and applications of this intriguing molecule. Future studies are warranted to fully elucidate the spectroscopic properties, detailed reactivity, and biological activity of dimethyl benzoylphosphonate to unlock its full potential.

References

- 1. Diethyl Benzoylmethylphosphonate [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Benzylphosphonates

Disclaimer: This technical guide addresses the mechanism of action of benzylphosphonates, focusing on dialkyl derivatives. The available scientific literature provides extensive data on diethyl benzylphosphonate, while specific experimental data for dimethyl benzoylphosphonate is scarce. The term "benzoylphosphonate" suggests a carbonyl group adjacent to the phosphorus atom, which differs from the "benzylphosphonate" structure (a phenyl ring attached to a methylene bridge, which is then bonded to the phosphonate group). This document will focus on the well-documented antimicrobial properties of benzylphosphonates, using data from diethyl benzylphosphonate as a representative example. The principles and mechanisms described herein are expected to be broadly applicable to closely related analogues like dimethyl benzylphosphonate.

Introduction

Organophosphonates, particularly benzylphosphonate derivatives, are a class of compounds that have garnered considerable interest for their diverse biological activities.[1][2] Their structural similarity to phosphates, combined with enhanced stability against hydrolysis, makes them promising candidates for the development of novel therapeutic agents.[3] Substituted diethyl benzylphosphonates have demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli.[1][2] This guide provides a comprehensive overview of the proposed mechanism of action, supported by quantitative data and detailed experimental protocols derived from studies on diethyl benzylphosphonate and its analogues.

Core Mechanism of Action: A Two-Pronged Attack

The leading hypothesis for the antibacterial action of diethyl benzylphosphonate derivatives involves a dual assault on the bacterial cell, culminating in cell death. This mechanism is centered around the induction of oxidative stress and subsequent DNA damage.[4]

Induction of Oxidative Stress

The initial step in the proposed mechanism is the generation of reactive oxygen species (ROS) within the bacterial cell. While the precise molecular interactions leading to ROS production are still under investigation, it is hypothesized that benzylphosphonates interfere with cellular respiratory processes or other redox reactions, leading to an imbalance and the accumulation of ROS.

DNA Damage

The elevated levels of intracellular ROS lead to significant damage to cellular macromolecules, with DNA being a primary target. Oxidative damage to DNA includes the formation of oxidized bases (such as 8-oxoguanine) and single- or double-strand breaks, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1][5]

Below is a diagram illustrating the proposed signaling pathway for the antimicrobial action of benzylphosphonates.

Caption: Proposed mechanism of antimicrobial action of benzylphosphonates.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of diethyl benzylphosphonate and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Lower MIC and MBC values indicate higher antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate and its Derivatives against E. coli Strains [6]

| Compound | Substituent | E. coli K12 (µg/mL) | E. coli R2 (µg/mL) | E. coli R3 (µg/mL) | E. coli R4 (µg/mL) |

| Diethyl benzylphosphonate | Unsubstituted | 250 | 250 | 500 | 500 |

| Derivative A | 4-boronic acid pinacol ester | 250 | 250 | 500 | 500 |

| Derivative B | 4-boronic acid | 125 | 62.5 | 125 | 250 |

Table 2: Minimum Bactericidal Concentration (MBC) of Diethyl Benzylphosphonate and its Derivatives against E. coli Strains

| Compound | Substituent | E. coli K12 (µg/mL) | E. coli R2 (µg/mL) | E. coli R3 (µg/mL) | E. coli R4 (µg/mL) |

| Diethyl benzylphosphonate | Unsubstituted | >500 | >500 | >500 | >500 |

| Derivative A | 4-boronic acid pinacol ester | >500 | >500 | >500 | 500 |

| Derivative B | 4-boronic acid | 250 | 125 | 250 | 500 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the antimicrobial mechanism of action of benzylphosphonates.

Synthesis of Diethyl Benzylphosphonate[1][7]

A common method for the synthesis of diethyl benzylphosphonate is the Michaelis-Arbuzov reaction.

-

Materials: Benzyl bromide, triethyl phosphite.

-

Procedure:

-

A mixture of benzyl bromide and a slight excess of triethyl phosphite is heated.

-

The reaction is monitored for completion.

-

The crude product is purified, typically by vacuum distillation or column chromatography.

-

Determination of Minimum Inhibitory Concentration (MIC)[6]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Materials: Test compound, bacterial strains (E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates.

-

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria in MHB) and negative (MHB only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound with no visible bacterial growth.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Oxidative Stress Assay[4]

The generation of intracellular ROS can be quantified using fluorescent probes.

-

Materials: Bacterial cells, test compound, 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Procedure:

-

Culture bacterial cells to the mid-logarithmic phase.

-

Treat the bacterial suspension with various concentrations of the test compound.

-

Add DCFH-DA to the suspension. DCFH-DA is non-fluorescent until oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence compared to untreated controls indicates an increase in intracellular ROS.

-

DNA Damage Assay[4]

DNA damage can be assessed by detecting oxidized DNA bases.

-

Materials: Bacterial cells, test compound, DNA extraction kit, Fpg enzyme (formamidopyrimidine [fapy]-DNA glycosylase).

-

Procedure:

-

Treat bacterial cells with the test compound.

-

Isolate genomic DNA from the treated and untreated cells.

-

Treat the isolated DNA with Fpg enzyme, which specifically recognizes and cleaves DNA at sites of oxidized purines.

-

Analyze the resulting DNA fragments by gel electrophoresis. An increase in DNA fragmentation in the Fpg-treated samples from compound-exposed cells indicates oxidative DNA damage.

-

Caption: Workflow for assessing DNA damage using Fpg digestion.

Conclusion

The antimicrobial mechanism of action of benzylphosphonate derivatives, exemplified by diethyl benzylphosphonate, is a compelling area of research for the development of new antibacterial agents. The proposed mechanism, involving the induction of oxidative stress and subsequent DNA damage, provides a solid foundation for further investigation and rational drug design. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to evaluate and optimize this promising class of compounds in the ongoing effort to combat bacterial infections.

References

The Genesis of Dimethyl Benzoylphosphonate: A Technical Guide

This in-depth technical guide delves into the core aspects of dimethyl benzoylphosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and analytical characterization of this molecule. Through detailed experimental protocols, structured data presentation, and visual diagrams, this guide aims to provide a comprehensive resource for understanding and utilizing dimethyl benzoylphosphonate in a scientific context.

Chemical Properties and Data

Dimethyl benzoylphosphonate is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below, providing a ready reference for experimental planning and safety considerations.

Table 1: Physical Properties of Dimethyl Benzoylphosphonate

| Property | Value |

| Boiling Point | 282.8°C at 760 mmHg[1] |

| Flash Point | 138.8°C[1] |

| Vapor Pressure | 0.00329 mmHg at 25°C[1] |

Table 2: Spectroscopic Data for Dimethyl Benzoylphosphonate

| Spectroscopy Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.24 (d, J = 7.5 Hz, 2H), 7.53 (t, J = 7.5 Hz, 1H), 7.49 (t, J = 7.5 Hz, 2H), 3.91 (d, J = 10.5 Hz, 6H)[2] |

| ³¹P NMR | Chemical shifts are approximately 0 ppm for the acylphosphonate and between 17-21 ppm for its hemiketal adducts in alcoholic solutions.[3] |

Synthesis of Dimethyl Benzoylphosphonate

The preparation of dimethyl benzoylphosphonate is most commonly achieved through a reaction analogous to the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an acyl halide.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Type Reaction

This protocol is based on the general principle of reacting trimethyl phosphite with benzoyl chloride.

Materials:

-

Trimethyl phosphite

-

Benzoyl chloride

-

Anhydrous reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

To a stirred solution of trimethyl phosphite in an anhydrous solvent under an inert atmosphere, slowly add an equimolar amount of benzoyl chloride.

-

The reaction mixture is typically kept at a low temperature initially and then allowed to warm to room temperature.

-

The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR spectroscopy.

-

Upon completion, the byproduct, methyl chloride, will evolve as a gas.

-

The crude product is then purified by vacuum distillation to yield pure dimethyl benzoylphosphonate.

A similar procedure is described for the synthesis of dimethyl acetylphosphonate, where trimethyl phosphite is added dropwise to acetyl chloride under a nitrogen atmosphere, maintaining a temperature below 30°C.[4] Another documented synthesis of dimethyl benzoylphosphonate involves the reaction of benzoyl chloride with dimethyl phosphite, yielding the final product as a yellowish oil which is then purified via column chromatography (82% yield).[2]

Chemical Reactivity and Applications

Dimethyl benzoylphosphonate serves as a versatile intermediate in organic synthesis. Its reactivity is centered around the carbonyl group and the phosphonate moiety.

-

Hemiketal Formation: In alcoholic solutions, dimethyl benzoylphosphonate exists in equilibrium with its corresponding hemiketal, a reaction that can be readily studied by ³¹P NMR spectroscopy due to the significant difference in chemical shifts between the two species.[3]

-

Carbon-Phosphorus Bond Cleavage: The bond between the carbonyl carbon and the phosphorus atom is susceptible to cleavage, particularly under basic conditions.[4][5]

-

Asymmetric Hydrogenation: It can be used as a substrate in rhodium-catalyzed asymmetric hydrogenation to produce chiral α-hydroxy phosphonates.[6]

-

Nitroaldol (Henry) Reaction: Dimethyl benzoylphosphonate reacts with nitromethane in the presence of an organic base catalyst (like DABCO) to yield α-hydroxy-β-nitrophosphonates.[7]

-

Cycloaddition Reactions: It participates in Huisgen cycloaddition reactions with nitrile imines to form phosphonate-containing 1,3,4-oxadiazoles.[5]

Visualizing Synthesis and Reactivity

To better illustrate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis of Dimethyl Benzoylphosphonate via the Michaelis-Arbuzov reaction.

Caption: Key synthetic applications of Dimethyl Benzoylphosphonate.

References

- 1. Dimethyl benzoylphosphonate|lookchem [lookchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Acylphosphonate hemiketals—formation rate and equilibrium. The electron-withdrawing effect of dimethoxyphosphinyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Core Features of Benzoylphosphonate Compounds: A Technical Guide for Drug Development Professionals

Introduction

Benzoylphosphonate compounds represent a versatile class of organophosphorus molecules that have garnered significant interest within the scientific and pharmaceutical research communities. Characterized by a phosphonate group attached to a benzoyl moiety, these compounds exhibit a remarkable range of biological activities, primarily attributed to their ability to act as stable mimics of natural phosphates and tetrahedral transition states in enzymatic reactions.[1] This technical guide provides an in-depth overview of the key features of benzoylphosphonate compounds, focusing on their synthesis, biological activities, and potential applications in drug development.

Chemical Properties and Synthesis

The core structure of a benzoylphosphonate features a phosphorus-carbon (P-C) bond, which imparts significant stability against chemical and enzymatic hydrolysis compared to the phosphate esters found in many biological molecules.[1] This inherent stability is a key feature that makes them attractive candidates for the development of therapeutic agents.

The synthesis of benzoylphosphonate derivatives can be achieved through various established methods in organic chemistry. The Michaelis-Arbuzov reaction is a conventional and widely used method for forming the C-P bond.[2] More recent and efficient protocols often involve palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity.[3]

Biological Activities and Therapeutic Potential

Benzoylphosphonate compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. Their ability to mimic substrates or transition states of enzymes makes them potent and specific inhibitors.

Antimicrobial Activity

Certain benzoylphosphonate derivatives have shown promising antimicrobial activity. For instance, studies on diethyl benzylphosphonate analogs have revealed that substitutions on the phenyl ring significantly influence their cytotoxic effects against bacteria like Escherichia coli.[4] The introduction of a boronic acid moiety, for example, has been shown to enhance antimicrobial potency.[4]

Table 1: Antimicrobial Activity of Diethyl Benzylphosphonate Analogs against E. coli [4]

| Compound | Substituent on Phenyl Ring | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 1 | H | 500 |

| 2 | 4-Br | >1000 |

| 3 | 4-B(OH)₂ | 250 |

| 4 | Dimeric substituent | >1000 |

Enzyme Inhibition

A significant area of research for benzoylphosphonates is their role as enzyme inhibitors. They have been successfully designed to target a variety of enzymes implicated in disease, including hydrolases and lyases.

Autotaxin (ATX) Inhibition: Substituted benzylphosphonic acids have been identified as potent inhibitors of autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA).[5] The ATX-LPA signaling axis is implicated in cancer progression and inflammation, making ATX an attractive therapeutic target.[5][6]

Table 2: Inhibitory Activity of Benzylphosphonic Acid Derivatives against Autotaxin (ATX) [5]

| Compound | Structure | Ki (nM) |

| Analog 22 | 4-Substituted benzylphosphonic acid derivative | Low micromolar to nanomolar range |

| Analog 30b | 6-Substituted naphthalen-2-ylmethylphosphonic acid derivative | Low micromolar to nanomolar range |

Benzoylformate Decarboxylase (BFDC) Inhibition: Methyl benzoylphosphonate has been characterized as a competitive inhibitor of benzoylformate decarboxylase (BFDC), a thiamin diphosphate-dependent enzyme.[7] This inhibition is achieved through the formation of a stable analog of the covalent substrate-cofactor intermediate.[7]

Table 3: Inhibition of Benzoylformate Decarboxylase (BFDC) by Methyl Benzoylphosphonate [7]

| Inhibitor | Enzyme | Inhibition Type | Ki (µM) |

| Methyl Benzoylphosphonate | Benzoylformate Decarboxylase (BFDC) | Competitive | 0.38 ± 0.04 |

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition: While nitrogen-containing bisphosphonates are well-known inhibitors of FPPS, an enzyme in the mevalonate pathway crucial for bone metabolism, the development of benzoylphosphonate-based inhibitors for this target is an active area of research.[8][9] Inhibition of FPPS has implications for treating bone diseases and cancer.[8][9]

Signaling Pathways

The therapeutic effects of benzoylphosphonate compounds are often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and metabolism.

Autotaxin-LPA Signaling Pathway

By inhibiting autotaxin, benzoylphosphonate derivatives can effectively downregulate the production of LPA, thereby attenuating the downstream signaling cascades initiated by LPA receptors. This can impact cell migration, survival, and proliferation, processes that are often dysregulated in cancer.[5][10]

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phosphonate Chemistry for Researchers and Drug Development Professionals

An Introduction to the Core Principles of Phosphonate Chemistry, Synthesis, and Application in Modern Drug Discovery

Phosphonates, organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, have emerged as a cornerstone in medicinal chemistry and drug development. Their structural similarity to phosphates allows them to act as effective bioisosteres, mimicking natural phosphate-containing molecules while exhibiting enhanced stability against enzymatic hydrolysis. This unique property has led to the development of a wide array of phosphonate-based therapeutics, most notably in the treatment of viral infections and bone disorders. This technical guide provides an in-depth exploration of phosphonate chemistry, detailing their synthesis, mechanisms of action, and the experimental protocols essential for their study and application.

Core Properties and Applications

Phosphonates are tetrahedral phosphorus compounds structurally related to phosphonic acid. They are versatile molecules with a broad range of applications, from industrial uses as chelating agents and corrosion inhibitors to critical roles in medicine.[1][2] In the pharmaceutical industry, they are recognized for their bioactive properties as drugs and pro-drugs, their utility in designing enzyme inhibitors, and their potential as bone-targeting agents.[3][4]

The stability of the C-P bond compared to the labile P-O bond in phosphates is a key feature that underpins their therapeutic utility.[3] This stability prevents metabolic degradation by phosphatases, prolonging the compound's biological activity.[5]

Key Therapeutic Areas:

-

Antivirals: Acyclic nucleoside phosphonates (ANPs) are a major class of antiviral drugs. By mimicking nucleoside monophosphates, they can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogue drugs.[6] Prominent examples include Tenofovir for HIV and Hepatitis B, Adefovir for Hepatitis B, and Cidofovir for cytomegalovirus infections.[1][7][8]

-

Bone Disorders: Bisphosphonates, which contain two phosphonate groups, are the primary class of drugs used to treat osteoporosis and other bone-related diseases.[1][3] They have a high affinity for hydroxyapatite, the mineral component of bone, which allows them to target bone tissue and inhibit osteoclast-mediated bone resorption.[4]

-

Enzyme Inhibition: Phosphonates are widely used as inhibitors of enzymes that process phosphate and diphosphate substrates.[1][7][9][10] They can act as transition-state analogues, effectively blocking the active sites of enzymes involved in various metabolic pathways.[3][10]

Synthesis of Phosphonates

The formation of the crucial C-P bond is central to phosphonate synthesis. Several named reactions are routinely employed, with the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions being the most prominent.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[8][11][12] The reaction proceeds via an Sɴ2 mechanism, initiated by the nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion.[8][11]

General Workflow for the Michaelis-Arbuzov Reaction

Quantitative Data for the Michaelis-Arbuzov Reaction

| Entry | Alkyl Halide | Phosphite | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | >90 | [13] |

| 2 | 2,6-Dichlorobenzyl chloride | Triethyl phosphite | None | Toluene | Reflux | Several | High | [6] |

| 3 | 1,4-Bis(bromomethyl)benzene | Triethyl phosphite | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 16 | 70.6 | [14] |

| 4 | Benzyl chloride | Diethyl phosphite | KI/K₂CO₃ (30) | PEG-400 | RT | 6 | 95 | [15] |

| 5 | 4-Methyl-2-nitrobenzyl bromide | Triethyl phosphite | nano-BF₃-SiO₂ (0.25g) | [bbim]Br (Ionic Liquid) | 45 | 1.5 | 94 | [9] |

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds.[16] It is a modification of the Wittig reaction and typically favors the formation of (E)-alkenes.[17][16] The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then attacks the carbonyl compound.[17][16]

General Workflow for the Horner-Wadsworth-Emmons Reaction

Quantitative Data for the Horner-Wadsworth-Emmons Reaction

| Entry | Aldehyde | Phosphonate | Base (equiv.) | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |

| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH (1.1) | THF | 1 | 95 | >95:5 | [4] |

| 2 | 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | Neat | 0.5 | 98 | 99:1 | |

| 3 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | K₂CO₃ (1.5) | Water | 1 | 92 | 93:7 | [18] |

| 4 | Benzaldehyde | Ethyl 2-(di(o-isopropylphenyl)phosphono)propionate | t-BuOK | THF | - | 98 | 5:95 | [10] |

| 5 | Octanal | Ethyl 2-(diphenylphosphono)hexanoate | NaH | THF | - | 99 | 3:97 | [10] |

Experimental Protocols

Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.[13]

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

Procedure:

-

Combine benzyl bromide and triethyl phosphite in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.

-

Heat the neat reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off during the reaction.

-

Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Synthesis of (E)-α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde using sodium hydride as the base.[4]

Materials:

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Triethyl phosphonoacetate (1.0 equivalent)

-

Aldehyde (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH under a nitrogen atmosphere.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of Phosphonate Esters to Phosphonic Acids

The most general method to prepare phosphonic acids from their corresponding esters is through acidic hydrolysis.[19]

Materials:

-

Dialkyl phosphonate

-

Concentrated hydrochloric acid (35-37% in water)

-

Toluene (for azeotropic removal of water)

Procedure:

-

In a round-bottom flask, add the dialkyl phosphonate and an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1 to 12 hours. Monitor the reaction progress by TLC or NMR until the starting material is fully consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess HCl and water by distillation under reduced pressure.

-

Add toluene to the residue and perform an azeotropic distillation to remove the final traces of water.

-

The resulting phosphonic acid can be further dried in a desiccator over P₂O₅. In many cases, further purification is not necessary.

Phosphonates in Drug Action: Signaling Pathways and Inhibition

Bisphosphonates and the Mevalonate Pathway

Nitrogen-containing bisphosphonates (N-BPs) exert their anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][17] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. These proteins are vital for osteoclast function and survival. By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast inactivation and apoptosis.

IC₅₀ Values of Bisphosphonates against Human Farnesyl Pyrophosphate Synthase

| Bisphosphonate | Initial IC₅₀ (nM) | Final IC₅₀ (nM) (after 10 min preincubation) | Reference |

| Zoledronate | Not Reported | 4.1 | |

| Risedronate | Not Reported | 5.7 | |

| Ibandronate | 1000 | 25 | |

| Alendronate | 2250 | 260 | |

| Pamidronate | 1900 | 353 | |

| Neridronate | 2400 | 390 |

Tenofovir and HIV Reverse Transcriptase

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its prodrug, tenofovir disoproxil fumarate (TDF), is converted in the body to tenofovir, which is then phosphorylated by cellular enzymes to its active form, tenofovir diphosphate (TFV-DP).[6][14][19] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[1][6][19] Upon incorporation into the growing viral DNA chain, tenofovir causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.[7][14]

The 50% inhibitory concentration (IC₅₀) of tenofovir against various laboratory and clinical isolates of HIV-1 typically ranges from 0.04 to 8.5 µM.[1][19]

Biological Assay Protocols

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This protocol outlines a colorimetric assay to determine the IC₅₀ value of a bisphosphonate against FPPS.

Materials:

-

Recombinant human FPPS

-

Bisphosphonate inhibitor

-

Isopentenyl pyrophosphate (IPP)

-

Geranyl pyrophosphate (GPP)

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, and DTT)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the bisphosphonate inhibitor in the assay buffer.

-

In a 96-well plate, add the FPPS enzyme to the assay buffer. For time-dependent inhibition studies, pre-incubate the enzyme with the bisphosphonate for a defined period (e.g., 10 minutes) before initiating the reaction.

-

Initiate the enzymatic reaction by adding the substrates, IPP and GPP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the Malachite Green reagent to detect the released inorganic pyrophosphate (PPi).

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a colorimetric ELISA-based assay for quantifying the inhibitory effect of compounds on HIV-1 reverse transcriptase activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Test phosphonate compound

-

Reaction buffer containing template/primer (e.g., poly(A) x oligo(dT)₁₅), dNTPs with digoxigenin- and biotin-labeled nucleotides

-

Lysis buffer

-

Streptavidin-coated 96-well plate

-

Anti-digoxigenin-peroxidase (HRP) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Wash buffer

Procedure:

-

Prepare a dilution series of the test phosphonate compound.

-

In the wells of the streptavidin-coated microplate, add the reaction buffer.

-

Add the test compound dilutions and a control with no inhibitor.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate to allow for the reverse transcription reaction to proceed (e.g., 1 hour at 37°C). During this step, biotin-labeled DNA is synthesized and binds to the streptavidin-coated wells.

-

Wash the plate to remove unbound reagents.

-

Add the anti-digoxigenin-HRP conjugate and incubate to allow binding to the digoxigenin-labeled DNA.

-

Wash the plate to remove unbound conjugate.

-

Add the peroxidase substrate (ABTS) and incubate until a color change is observed.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

This guide serves as a foundational resource for researchers and professionals in drug development, providing a comprehensive overview of the critical aspects of phosphonate chemistry. The detailed protocols and structured data are intended to facilitate the practical application of this knowledge in the ongoing quest for novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. HIV - Wikipedia [en.wikipedia.org]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 8. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Triethyl phosphonoacetate - Enamine [enamine.net]

- 19. researchgate.net [researchgate.net]

Dimethyl Benzoylphosphonate: A Technical Overview of Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl benzoylphosphonate is an organophosphorus compound belonging to the class of acylphosphonates. While specific literature on the dimethyl ester is limited, the broader class of acylphosphonates and specifically benzoylphosphonates have garnered interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential as bioactive molecules. Acylphosphonates are characterized by a carbonyl group directly attached to the phosphorus atom of a phosphonate moiety. This arrangement imparts distinct reactivity and makes them valuable intermediates and potential inhibitors of various enzymes. This technical guide provides a comprehensive review of the available literature on the synthesis, chemical properties, and potential biological applications of benzoylphosphonates, with a specific focus on the dimethyl derivative where information can be extrapolated.

Synthesis of Benzoylphosphonates

The primary method for the synthesis of acylphosphonates, including benzoylphosphonates, is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of an acyl halide with a trialkyl phosphite.

A common synthesis for a close analog, diethyl benzoylphosphonate, involves the reaction of benzoyl chloride with triethyl phosphite.[1] This method can be adapted for the synthesis of dimethyl benzoylphosphonate by substituting triethyl phosphite with trimethyl phosphite.

Experimental Protocol: Synthesis of Diethyl Benzoylphosphonate

A representative protocol for the synthesis of diethyl benzoylphosphonate is as follows[1]:

Materials:

-

Benzoyl chloride

-

Triethyl phosphite

Procedure:

-

To 140.57 grams (1.0 mole) of benzoyl chloride maintained at 90°C, 166.2 grams (1.0 mole) of triethyl phosphite were added over a period of 1 hour.

-